molecular formula C6H14ClNO B13032615 2-(Azetidin-3-yl)propan-1-olhydrochloride

2-(Azetidin-3-yl)propan-1-olhydrochloride

Cat. No.: B13032615
M. Wt: 151.63 g/mol
InChI Key: DIXQFDAZRDEGKR-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)propan-1-olhydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a hydrochloride salt form of 2-(Azetidin-3-yl)propan-1-ol, which contains an azetidine ring, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)propan-1-olhydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of 3-chloropropanol with ammonia or an amine can lead to the formation of the azetidine ring.

    Introduction of the Propanol Group: The propanol group can be introduced through nucleophilic substitution reactions. For instance, the reaction of azetidine with an appropriate alkyl halide, such as 1-chloropropane, can yield the desired product.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)propan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azetidine ring can be reduced under specific conditions to yield saturated amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the azetidine nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)propan-1-olhydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)propan-1-olhydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The azetidine ring and the hydroxyl group play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yl)propan-2-olhydrochloride: Similar structure but with a different substitution pattern on the propanol group.

    3-(Azetidin-3-yl)propan-1-olhydrochloride: Similar structure but with a different position of the azetidine ring.

Uniqueness

2-(Azetidin-3-yl)propan-1-olhydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the azetidine ring and the hydroxyl group provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

2-(azetidin-3-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5(4-8)6-2-7-3-6;/h5-8H,2-4H2,1H3;1H

InChI Key

DIXQFDAZRDEGKR-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1CNC1.Cl

Origin of Product

United States

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